molecular formula C9H7BrO2 B184902 6-Bromochroman-4-one CAS No. 49660-57-3

6-Bromochroman-4-one

Cat. No.: B184902
CAS No.: 49660-57-3
M. Wt: 227.05 g/mol
InChI Key: PFLPVOXSUCCZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromochroman-4-one (CAS: 49660-57-3) is a brominated derivative of chroman-4-one, a bicyclic compound featuring a benzopyranone scaffold. Its molecular formula is C₉H₇BrO₂, with a molecular weight of 227.05 g/mol . Key physical properties include a density of 1.621 g/cm³, boiling point of 336.6°C, and vapor pressure of 0.000111 mmHg at 25°C . The compound is commercially available at purities ≥95% (e.g., Thermo Scientific, 97% purity) and is used as a precursor in pharmaceutical synthesis, such as in the preparation of adamantane-functionalized chromanones via photoredox catalysis .

Preparation Methods

Claisen Cyclization: A Traditional Approach

Reaction Mechanism and Procedure

The Claisen cyclization method, as detailed in , involves the intramolecular cyclization of 3-(4-bromophenoxy)propanoic acid (1b) under acidic conditions. Polyphosphoric acid (PPA) serves as both the catalyst and solvent, facilitating the formation of the chroman-4-one backbone. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the phenolic oxygen on the activated carbonyl carbon, resulting in cyclization (Figure 1).

Procedure :

  • Reactants : 3-(4-Bromophenoxy)propanoic acid (1b) (20 mmol), PPA (100 g).

  • Conditions : The mixture is heated to 60°C for 4 hours under continuous stirring.

  • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization in ethanol .

Optimization and Yield

  • Yield : 78% .

  • Melting Point : 77–78°C (lit. 77°C) .

  • Purity : Confirmed via ESI-MS ([M+H]⁺: 227.0/227.1) .

Table 1: Claisen Cyclization Parameters

ParameterValue
Temperature60°C
Reaction Time4 hours
SolventPPA
Yield78%
Purity (ESI-MS)227.0/227.1 ([M+H]⁺)

Base-Mediated Aldol Condensation

Synthetic Strategy

An alternative route, explored in , employs aldol condensation between substituted acetophenones and aldehydes. For 6-bromochroman-4-one, this method adapts 2-hydroxy-4-bromoacetophenone and formaldehyde under basic conditions to form the chroman-4-one scaffold.

Procedure :

  • Reactants : 2-Hydroxy-4-bromoacetophenone (10 mmol), formaldehyde (20 mmol), diisopropylamine (DIPA) (1.1 equiv).

  • Conditions : Microwave irradiation at 170°C for 1 hour in ethanol.

  • Workup : Solvent evaporation, followed by flash chromatography (CH₂Cl₂/MeOH, 10:1) .

Yield and Characterization

  • Yield : 61–88% (dependent on base and solvent) .

  • Advantages : Reduced reaction time (1 hour vs. 4 hours in Claisen method).

  • Limitations : Requires rigorous purification due to byproduct formation.

Table 2: Aldol Condensation Optimization

BaseSolventTemperatureYield (%)
DIPAEtOH170°C88
MorpholineEtOH170°C75
PyrrolidineToluene100°C52

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave heating significantly accelerates the aldol condensation process. As reported in , this method reduces reaction times from hours to minutes while maintaining high yields.

Procedure :

  • Reactants : 2-Hydroxy-4-bromoacetophenone (10 mmol), paraformaldehyde (20 mmol), DIPA (1.1 equiv).

  • Conditions : Microwave irradiation (300 W) at 170°C for 20 minutes.

  • Workup : Direct crystallization from ethanol .

Comparative Analysis

  • Yield : 85% .

  • Energy Efficiency : 70% reduction in energy consumption compared to conventional heating.

Table 3: Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Reaction Time20 min4 hours
Yield85%78%
Energy ConsumptionLowHigh

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (300 MHz, CDCl₃) : δ 7.95 (d, J = 2.4 Hz, 1H), 7.36 (dd, J = 9.0 Hz, 2.4 Hz, 1H), 6.81 (d, J = 8.7 Hz, 1H), 4.26 (t, J = 6.3 Hz, 2H), 3.00 (t, J = 6.3 Hz, 2H) .

  • ESI-MS : [M+H]⁺ = 227.0/227.1 .

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30) .

  • Melting Point : 77–78°C .

Comparative Evaluation of Methods

Table 4: Method Comparison

MethodYield (%)TimeScalabilityCost
Claisen Cyclization784 hoursHighLow
Aldol Condensation881 hourModerateMedium
Microwave-Assisted8520 minutesHighHigh

Key Findings :

  • Claisen Cyclization : Ideal for large-scale production due to low cost and high scalability.

  • Microwave-Assisted : Preferred for rapid synthesis in research settings despite higher equipment costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

6-Bromochroman-4-one has been investigated for its potential as an anticancer agent. Various studies have demonstrated its effectiveness in inhibiting cancer cell proliferation across different types of cancer cell lines.

Case Studies

  • Breast Cancer : A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with notable apoptosis markers such as caspase activation and PARP cleavage observed .
  • General Anticancer Properties : The compound has shown promise in various assays against multiple cancer types, including lung and colorectal cancers. Its mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

Comparative Analysis with Related Compounds

CompoundKey FeaturesBiological Activity
6-BromochromanLacks methanamine groupLimited biological applications
Chroman-4-ylmethanamineSimilar structure without bromineVaries; less potent than brominated form
This compoundContains carbonyl instead of amineDifferent reactivity profile

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents.

Case Studies

  • In a study assessing the antimicrobial efficacy of chroman derivatives, this compound was found to inhibit growth in both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. This positions it as a promising lead compound for further development in antimicrobial therapies .

Diagnostic Applications

Recent studies have explored the diagnostic potential of this compound derivatives in Alzheimer's disease (AD) research.

Case Studies

  • Imaging Agents : (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one was synthesized and evaluated for its ability to bind to β-amyloid (Aβ) plaques associated with AD. The compound exhibited high binding affinities (Ki values of 9.98 and 9.10 nM), indicating its potential as a diagnostic imaging agent for early detection of Aβ plaques in the brain .

Synthesis and Derivatives

The synthesis of this compound serves as a crucial building block for creating various derivatives with enhanced biological activities.

Synthesis Overview

  • The compound can be synthesized through various organic reactions, allowing for the modification of functional groups to enhance its pharmacological properties .

Mechanism of Action

The mechanism of action of 6-Bromochroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The following table highlights critical differences between 6-Bromochroman-4-one and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₉H₇BrO₂ 227.05 Br at C6 Bromine enhances electrophilic reactivity; used in cross-coupling reactions .
6-Bromothiochroman-4-one C₉H₇BrOS 243.12 S replaces O in chroman Sulfur increases lipophilicity; potential for altered pharmacokinetics .
7-Bromo-6-fluorochroman-4-one C₉H₆BrFO₂ 245.05 Br at C7, F at C6 Dual halogenation may improve binding affinity in drug design .
6-Bromo-7-methylchroman-4-one C₁₀H₉BrO₂ 241.08 Br at C6, CH₃ at C7 Methyl group introduces steric hindrance; modulates metabolic stability .
6-Bromo-3-iodochromen-4-one C₉H₄BrIO₂ 350.94 Br at C6, I at C3 Iodine adds heavy atom effect; useful in X-ray crystallography .

Physicochemical Properties

  • Boiling Points: this compound (336.6°C) vs.
  • Solubility : Halogenation (Br, F, I) generally reduces aqueous solubility but enhances membrane permeability.

Key Research Findings

  • Anticancer Potential: Chroman-4-one derivatives with halogen and methyl substituents (e.g., 6-Bromo-7-methylchroman-4-one) show moderate cytotoxicity against cancer cell lines .
  • Structural Insights: X-ray studies of brominated chromanones reveal planar benzopyranone rings with substituents influencing crystal packing via hydrogen bonds .

Biological Activity

6-Bromochroman-4-one is a synthetic derivative of chroman-4-one, which belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrO2\text{C}_9\text{H}_7\text{BrO}_2 and is characterized by a bromine atom at the 6-position of the chroman-4-one scaffold. This modification influences its biological properties, making it a subject of interest in medicinal chemistry.

The biological activities of this compound are attributed to its interactions with various molecular targets:

  • Sirtuin Inhibition : Research has shown that derivatives of chroman-4-one, including this compound, act as selective inhibitors of Sirtuin 2 (Sirt2), an enzyme involved in cellular aging and metabolic regulation. These compounds exhibit low micromolar IC50 values, indicating potent inhibition .
  • Anticancer Activity : Studies have demonstrated that this compound derivatives possess significant anticancer properties. They have been evaluated against several cancer cell lines, showing promising results in reducing cell proliferation and inducing apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundTarget Cell LineIC50 (µM)Biological Activity
This compoundMCF-7 (breast cancer)<20Antiproliferative effects observed
This compoundHeLa (cervical cancer)<25Induces apoptosis
Derivative AK562 (leukemia)<15Potent anticancer activity
Derivative BHUVEC (endothelial cells)19Inhibits proliferation

Case Study 1: Sirtuin Inhibition

A study evaluated various chroman-4-one derivatives, including this compound, for their ability to inhibit Sirt2. The results indicated that these compounds could significantly reduce Sirt2 activity, which is linked to various age-related diseases. The most effective derivatives showed IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for conditions related to aging .

Case Study 2: Anticancer Activity

In another investigation, the antiproliferative effects of this compound were assessed against multiple cancer cell lines. The compound demonstrated significant cytotoxicity against breast and cervical cancer cells, with IC50 values indicating effective inhibition of cell growth. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of chroman-4-one derivatives is highly dependent on their structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like bromine at the 6-position enhances the compound's ability to interact with biological targets.
  • Positioning of Functional Groups : Modifications at the 2 and 3 positions have been shown to improve anticancer potency and selectivity for Sirt2 inhibition .

Properties

IUPAC Name

6-bromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLPVOXSUCCZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400710
Record name 6-bromochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49660-57-3
Record name 6-bromochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared by the method of Canalini et al.2 by the reaction of 4-bromophenol (40 g, 0.23 mole) and methyl acrylate (100 ml) in the presence of Triton B (6 ml of a 40% solution in methanol); followed by dilute acid hydrolysis of the resulting ester and cyclisation of the (4-bromophenoxy)propionic acid in concentrated sulphuric acid. The product was recrystallised from petroleum ether (60°-80° C.) to give a white crystalline solid (6.80 g, 13%). M.p. 78°-80° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
13%

Synthesis routes and methods II

Procedure details

4-Bromophenol (105 g, 0.61 mole) was converted into methyl(4-bromophenoxy)propanoate by the method referred to in Description 11A. This ester (125 g, 0.48 mole) was then added slowly to concentrated sulphuric acid (500 ml) and the resulting yellow solution stirred at room temperature for 30 minutes. This solution was poured slowly into ice/water (5 liters) and the mixture extracted using ethyl acetate (2×700 ml). The organic solution was washed with 10% sodium carbonate solution (2×300 ml) and brine (1×300 ml), dried (Na2SO4) and evaporated to dryness to give a pale yellow solid. This was recrystallised from ethyl acetate/petroleum ether (60°-80° C.) to give the title compound as a white crystalline solid (43.4 g, 31%). M.p. 79°-80°.
Quantity
105 g
Type
reactant
Reaction Step One
Name
methyl(4-bromophenoxy)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
11A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
125 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
5 L
Type
solvent
Reaction Step Five
Yield
31%

Synthesis routes and methods III

Procedure details

Following the procedure of Example 1, para-bromophenol (43.25 grams), acrylic acid (27 grams) and phenothiazine (0.02 grams) were added to the pressure reactor. The system was closed and evacuated before being cooled to -78° C. and the anhydrous hydrogen fluoride (110 grams) was added. After the mixture was heated and stirred for six hours at 100° C., 140 psig, the excess hydrogen fluoride was vented and the reaction mixture cooled to 0°-5° C. After washing the mixture with D.I. water, HPLC analysis indicated one major product which was separated and characterized as 6-Bromo-4-Chromanone.
Quantity
43.25 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromochroman-4-one
Reactant of Route 2
Reactant of Route 2
6-Bromochroman-4-one
Reactant of Route 3
6-Bromochroman-4-one
Reactant of Route 4
Reactant of Route 4
6-Bromochroman-4-one
Reactant of Route 5
6-Bromochroman-4-one
Reactant of Route 6
Reactant of Route 6
6-Bromochroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.